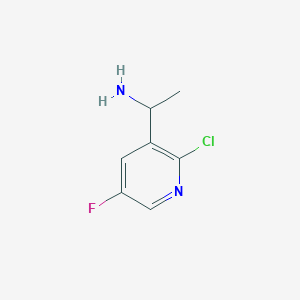

1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Descripción

Propiedades

Fórmula molecular |

C7H8ClFN2 |

|---|---|

Peso molecular |

174.60 g/mol |

Nombre IUPAC |

1-(2-chloro-5-fluoropyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3 |

Clave InChI |

CMKFVUUBASACSH-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(N=CC(=C1)F)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the pyridine ring can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below compares 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine with key analogues:

Key Differences and Implications

Selumetinib’s benzimidazole core offers planar aromaticity for DNA intercalation, whereas the pyridine-ethanamine scaffold favors kinase active-site binding .

Synthetic Accessibility :

- Asymmetric hydrogenation (DARA) methods for chiral 1-(pyridin-2-yl)ethan-1-amines are applicable to the target compound, whereas Avapritinib’s amine requires multi-step coupling to complex heterocycles .

Solubility and Bioavailability :

- The target compound’s primary amine and pyridine ring may confer higher polarity than difluorophenyl derivatives , but salt formation (e.g., sulfate, as in Selumetinib) could improve solubility for pharmaceutical use .

Biological Activity :

- Pyridine-based amines are prevalent in kinase inhibitors (e.g., Avapritinib targeting KIT/PDGFRA mutants ). The chloro and fluoro substituents in the target compound could modulate selectivity for specific kinase domains.

Actividad Biológica

1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral compound belonging to the class of pyridine derivatives. Its structure features a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is , with a molecular weight of approximately 173.57 g/mol. The presence of the amine functional group contributes to its reactivity and interaction with biological targets.

1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine exhibits biological activity primarily through its ability to bind selectively to various enzymes and receptors. This binding can modulate biological pathways, making it a candidate for drug design. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Biological Activities

The compound has shown promising biological activities in several studies:

- Anticancer Activity : Research indicates that 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine may exhibit anticancer properties by inhibiting tumor growth in various cancer models. It has been investigated for its efficacy against cancers such as endometrial, esophageal, and pancreatic cancers .

- Antimicrobial Properties : The compound has potential applications as an antimicrobial agent, targeting specific bacterial infections through its interaction with bacterial enzymes.

- Pharmacological Studies : In pharmacological evaluations, this compound has demonstrated the ability to alter the pharmacokinetics of co-administered drugs due to its inhibition of CYP1A2, which can lead to increased efficacy or toxicity depending on the context.

Case Studies

Several case studies highlight the biological activity of 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine:

- Study on Anticancer Efficacy : A study evaluated the compound's effectiveness in a mouse model of pancreatic cancer. Results indicated a significant reduction in tumor size when treated with this compound compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

- Inhibition of CYP Enzymes : Another study focused on the compound's role as a CYP1A2 inhibitor. The findings revealed that co-administration with other drugs metabolized by this enzyme resulted in altered plasma concentrations, emphasizing the importance of understanding drug-drug interactions in clinical settings.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds similar to 1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloropyridine | Chloro substituent on pyridine | Lacks fluorine substituent |

| 5-Fluoropyridine | Fluoro substituent on pyridine | Lacks chlorine substituent |

| 3-Aminopyridine | Amino group on pyridine | Different position of amino group |

| (S)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-am | Chiral amine with similar substitutions | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.